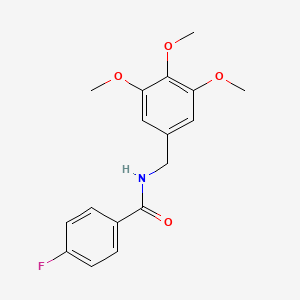

4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis methods for related fluorinated benzamide compounds involve nucleophilic vinylic substitution reactions, highlighting the role of fluorine atoms in enhancing electrophilic reactivity and enabling the formation of heterocyclic structures with potential biological activities (Meiresonne et al., 2015). The synthesis strategies for these compounds often involve complex reactions that introduce fluorine or fluoroalkyl groups into the benzamide structure, contributing to the diversity of the resulting chemical entities and their potential applications.

Molecular Structure Analysis

The crystal structure and molecular geometry of related benzamide compounds have been extensively studied. For instance, N-(4-methylbenzyl)benzamide exhibits a crystalline form with intermolecular hydrogen bonds and weak C—H⋯π interactions, which are critical for its stability and physical properties (Goel et al., 2017). These structural analyses provide insights into how substitutions on the benzamide structure, such as fluorine atoms or trimethoxybenzyl groups, can influence molecular stability, crystal packing, and intermolecular interactions.

Chemical Reactions and Properties

Fluorinated benzamides undergo various chemical reactions that highlight their reactivity and potential for further modification. For example, the preparation of fluorobenzyl analogs of DASB indicates the versatility of fluorinated benzamides in synthesizing neuroimaging agents, showcasing their chemical reactivity and applicability in creating compounds with significant biological relevance (Garg et al., 2007).

Physical Properties Analysis

The physical properties of benzamide derivatives, including those with fluorine substitutions, are influenced by their molecular structure. Studies on related compounds have shown that crystal morphology, optical properties, and thermal stability can be tailored through molecular design and synthesis (Goel et al., 2017). These findings suggest that the physical properties of 4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide would also be subject to the impacts of its specific molecular configuration.

Chemical Properties Analysis

The chemical properties of fluorinated benzamides, such as reactivity, stability, and interactions with biological targets, are crucial for their potential applications. Research on fluorobenzyl derivatives has demonstrated how fluorine atoms can affect the biological activity of benzamide compounds, offering pathways for developing new therapeutic agents (Garg et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of 4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate. By inhibiting SDH, the compound can disrupt this critical metabolic pathway .

Mode of Action

4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, leading to disruption in the citric acid cycle .

Biochemical Pathways

By inhibiting SDH, 4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide affects the citric acid cycle, a crucial metabolic pathway. The downstream effects include a decrease in the production of fumarate and a subsequent buildup of succinate. This disruption can lead to a decrease in cellular respiration and energy production .

Result of Action

The inhibition of SDH by 4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide leads to a disruption in the citric acid cycle. This disruption can result in a decrease in cellular respiration and energy production, potentially leading to cell death .

Propiedades

IUPAC Name |

4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4/c1-21-14-8-11(9-15(22-2)16(14)23-3)10-19-17(20)12-4-6-13(18)7-5-12/h4-9H,10H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNBFZRYMNTEEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-(benzyloxy)-4-methoxybenzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5773551.png)

![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)

![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)

![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)

![1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5773629.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5773641.png)

![N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)